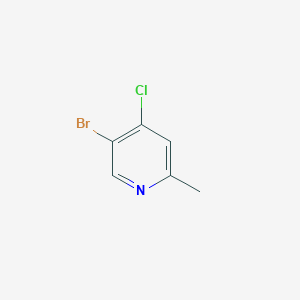

5-Bromo-4-chloro-2-methylpyridine

描述

Strategic Importance of Halogenated Pyridine (B92270) Building Blocks in Contemporary Organic Synthesis

Halogenated pyridines are crucial building blocks in contemporary organic synthesis due to the versatile reactivity of the carbon-halogen bond. mdpi.com These compounds serve as pivotal intermediates in the construction of a vast array of functional molecules, particularly in the pharmaceutical and agrochemical industries. mdpi.comchemimpex.com The carbon-halogen bond can be readily transformed through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. mdpi.com

The pyridine ring itself is a common motif in biologically active compounds, and the introduction of halogen atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. thieme-connect.comresearchgate.net This makes halogenated pyridines essential for the structure-activity relationship (SAR) studies that are fundamental to the drug discovery process. researchgate.net The ability to selectively introduce different halogens at various positions on the pyridine ring provides a powerful tool for fine-tuning the properties of a lead compound to optimize its efficacy and safety profile.

Furthermore, the development of modern synthetic methodologies has expanded the toolkit for pyridine functionalization, making a wider range of halogenated pyridine derivatives accessible. thieme-connect.comacs.org These advancements continue to underscore the strategic importance of this class of compounds in addressing synthetic challenges and enabling the creation of novel and complex molecular architectures.

Historical Development and Current Research Landscape of 5-Bromo-4-chloro-2-methylpyridine and its Structural Analogues

The historical development of pyridine chemistry dates back to the 19th century, with early methods for halogenation often requiring harsh reaction conditions and yielding mixtures of products. youtube.com The synthesis of specifically substituted pyridines like this compound is a result of the evolution of more sophisticated and regioselective synthetic strategies. For instance, methods have been developed for the synthesis of related compounds like 5-bromo-2-methylpyridine (B113479) through multi-step sequences involving condensation, reduction, and diazotization reactions. google.com A patented method describes the synthesis of 5-Bromo-2,4-dichloropyridine from 2-amino-4-chloropyridine, highlighting the industrial interest in these types of halogenated pyridines. google.com

The current research landscape is focused on the development of more efficient, selective, and environmentally benign methods for the synthesis and functionalization of halogenated pyridines. thieme-connect.comresearchgate.net This includes the use of transition-metal-free reactions and the late-stage functionalization of complex molecules. researchgate.net Research also explores the synthesis of various structural analogues of this compound and their potential applications. For example, derivatives where the chloro group is replaced by other functionalities or where the substitution pattern is altered are of interest for developing new bioactive molecules. indiamart.com

The biological activity of such compounds is an active area of investigation. For instance, various functionalized pyridines are being evaluated for their potential as insecticidal agents. acs.org The pyrazolo[3,4-b]pyridine scaffold, a related heterocyclic system, has shown a wide range of pharmacological activities, driving further research into the synthesis and biological evaluation of novel pyridine-based compounds. nih.gov The ongoing research into these compounds and their analogues is crucial for the discovery of new therapeutic agents and advanced materials. chemimpex.com

Structure

3D Structure

属性

IUPAC Name |

5-bromo-4-chloro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIJNBFVJKFOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652063 | |

| Record name | 5-Bromo-4-chloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003711-85-0 | |

| Record name | 5-Bromo-4-chloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-chloro-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 4 Chloro 2 Methylpyridine and Pyridine Analogues

Convergent and Divergent Synthetic Routes to Halogenated Methylpyridines

The synthesis of complex molecules like 5-Bromo-4-chloro-2-methylpyridine can be approached through two primary strategies: convergent and divergent synthesis. A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For halogenated methylpyridines, this might involve preparing a pre-functionalized pyridine (B92270) core and coupling it with another component.

Conversely, a divergent strategy begins with a common intermediate, such as the pyridine core itself, which is then sequentially modified to introduce the desired functional groups. This approach is particularly common for creating libraries of related compounds for structure-activity relationship (SAR) studies, where different halogens or other groups are introduced in the final steps. chemrxiv.org The choice between these routes depends on the availability of starting materials, the desired complexity of the final molecule, and the efficiency of the individual synthetic steps.

Multi-Step Approaches for Pyridine Core Construction

The de novo synthesis of the pyridine ring is a foundational aspect of preparing highly substituted pyridines. nih.govbaranlab.org These methods construct the heterocyclic core from acyclic precursors through condensation and cyclization reactions. Many classical and modern methods allow for the incorporation of substituents during the ring-forming process.

One of the most well-known methods is the Hantzsch pyridine synthesis , a multi-component reaction that typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgacsgcipr.org The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org Modifications to this method can produce asymmetric pyridines. baranlab.org

The Bohlmann–Rahtz pyridine synthesis is another powerful method that provides direct access to the aromatic pyridine ring. It involves the condensation of an enamine with a product derived from an α,β-unsaturated ketone and a phosphine (B1218219). This approach is noted for its versatility in creating substituted pyridines. acsgcipr.orgillinois.edu

Other significant approaches include [4+2] cycloaddition reactions, where a diene and a dienophile combine to form the ring. For pyridines, this can involve azadienes reacting with alkynes. baranlab.orgnih.gov The development of multi-component reactions (MCRs) has also streamlined pyridine synthesis, allowing for the construction of complex pyridine cores in a single pot from simple starting materials. acsgcipr.orgnih.gov

Table 1: Selected Methods for Pyridine Core Construction

| Reaction Name | Precursors | Key Features |

| Hantzsch Synthesis | Aldehyde, β-keto esters (2 equiv.), ammonia/ammonium acetate | Forms a dihydropyridine intermediate that requires oxidation; classic and versatile. wikipedia.orgacsgcipr.org |

| Bohlmann–Rahtz Synthesis | Enamines, α,β-unsaturated carbonyl compounds | Directly yields the aromatic pyridine product; avoids a separate oxidation step. acsgcipr.orgillinois.edu |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-dicarbonyl compound | A condensation reaction that directly yields a substituted 2-pyridone. acsgcipr.org |

| [4+2] Cycloadditions | Azadienes, alkynes/alkenes | A versatile method where the nitrogen can be part of the diene or dienophile, leading to varied substitution patterns. baranlab.orgnih.gov |

| Krӧhnke Pyridine Synthesis | α-pyridinium methyl ketone salts, α,β-unsaturated carbonyls, ammonium acetate | A multi-component reaction that assembles the pyridine ring from three fragments. acsgcipr.org |

Regioselective Halogenation Strategies for Pyridine Derivatives

Direct halogenation of a pre-formed pyridine ring presents a significant challenge due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution (EAS). chemrxiv.orgnih.gov Such reactions often require harsh conditions and can lead to mixtures of regioisomers. chemrxiv.orgnih.gov Consequently, numerous strategies have been developed to achieve regioselective halogenation.

Halogenation at the 4-position: Accessing the 4-position of the pyridine ring can be achieved through several routes. One method involves the conversion of the pyridine to its N-oxide derivative. The N-oxide can then undergo nitration, which selectively occurs at the 4-position. The nitro group can subsequently be displaced by a halide. nih.gov Another innovative strategy involves the use of specially designed phosphine reagents that are installed at the 4-position as phosphonium (B103445) salts, which are then displaced by a halide nucleophile. acs.orgchemrxiv.org This method is effective for a broad range of unactivated pyridines. acs.org

Halogenation at the 2-position: The use of pyridine N-oxides is also a key strategy for 2-halogenation. Treatment of N-oxides with reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride can install a chlorine atom at the C2 position with high regioselectivity under mild conditions. nih.govacs.orgresearchgate.net This approach is valuable for preparing pharmaceutically important 2-halopyridine intermediates. nih.govacs.org

Halogenation at the 3-position: The 3-position is often the most difficult to functionalize selectively. digitellinc.com While direct EAS reactions are 3-selective, they often lack broad applicability. nih.gov A modern approach involves a ring-opening, halogenation, and ring-closing sequence. In this method, the pyridine is temporarily transformed into a reactive Zincke imine intermediate, which undergoes highly regioselective halogenation under mild conditions before the ring is reformed. chemrxiv.org

Table 2: Strategies for Regioselective Halogenation of Pyridines

| Target Position | Method | Reagents/Conditions | Key Features |

| C4-Halogenation | Pyridine N-Oxide Activation | 1. Nitration (e.g., HNO₃/H₂SO₄) 2. Halide displacement | Classic multi-step route; selective nitration at the 4-position. nih.gov |

| C4-Halogenation | Phosphonium Salt Displacement | 1. Heterocyclic phosphine reagent 2. Halide nucleophile (e.g., LiCl) | Modern, two-step strategy applicable to complex and unactivated pyridines. acs.orgchemrxiv.org |

| C2-Halogenation | Pyridine N-Oxide Activation | Oxalyl chloride, POCl₃, or similar reagents | Highly efficient and regioselective for the C2/C6 positions under mild conditions. nih.govacs.orgresearchgate.net |

| C3-Halogenation | Zincke Imine Intermediates | 1. N-activation and ring-opening 2. Halogen source (e.g., NBS, NCS) 3. Ring-closing | Transforms the pyridine into a reactive alkene series for selective halogenation. chemrxiv.org |

Transition Metal-Catalyzed Cross-Coupling Protocols

Transition-metal catalysis has become an indispensable tool for the functionalization of pyridine rings, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are difficult to achieve through traditional methods. nih.govresearchgate.net These reactions often proceed via C-H activation or by coupling an organometallic reagent with a halopyridine.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, functional group tolerance, and the stability of the required organoboron reagents. nih.govresearchgate.net The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.gov

In pyridine chemistry, this reaction is widely used to couple halopyridines with aryl or vinyl boronic acids to form biaryl and other C-C linked structures. acs.orgnih.gov A general catalytic cycle involves:

Oxidative Addition: The organic halide (e.g., this compound) adds to a Pd(0) complex.

Transmetalation: The boron reagent transfers its organic group to the palladium center, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov

A significant challenge in coupling nitrogen-containing heterocycles like pyridine is the potential for the basic nitrogen atom to coordinate to the palladium catalyst, inhibiting its activity. organic-chemistry.org The development of specialized, sterically hindered, and electron-rich phosphine ligands has been crucial in overcoming this issue, leading to highly active and stable catalysts for the Suzuki-Miyaura coupling of a wide range of pyridine substrates. acs.orgorganic-chemistry.orgwwjmrd.com Heterogeneous catalysts like palladium on carbon (Pd/C) have also been effectively employed, often in conjunction with a phosphine ligand. acs.orgresearchgate.net

Table 3: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling on Pyridines

| Pyridine Substrate | Boronic Acid | Catalyst System | Product Type |

| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine derivatives. nih.gov |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd-phosphine complex | 3-Amino-2-(2-methoxyphenyl)pyridine. organic-chemistry.org |

| Chloropyridines | Arylboronic acids | Water-soluble Pd-phosphine catalyst | Arylpyridines. nih.gov |

| Heteroaryl bromides | Arylboronic acids | Pd(PPh₃)₄ in continuous flow | Arylated heterocycles. thieme-connect.com |

Other Metal-Mediated Coupling Reactions for Pyridine Functionalization

Beyond the Suzuki-Miyaura reaction, a variety of other metal-catalyzed couplings are employed to functionalize pyridines.

Stille Coupling: This reaction uses organotin reagents to couple with organic halides, catalyzed by palladium. It is a powerful method for C-C bond formation and has been applied to the synthesis of functionalized bipyridines and terpyridines. acs.orgmdpi.com

Negishi Coupling: This involves the reaction of an organozinc reagent with an organic halide, typically catalyzed by palladium or nickel. A protocol for the C4-functionalization of pyridine involves its conversion to a 4-sodiopyridine intermediate, followed by transmetalation to zinc and a subsequent Negishi cross-coupling. chemrxiv.orgchemrxiv.org

Heck Reaction: This palladium-catalyzed reaction couples alkenes with aryl or vinyl halides. It has been used for the C3-alkenylation of pyridines. beilstein-journals.org

Other Metals: Catalysts based on rhodium (Rh), zirconium (Zr), and nickel (Ni) have also been developed for the C-H alkylation and functionalization of pyridines, offering alternative reactivity and selectivity. nih.govbeilstein-journals.orgresearchgate.net For instance, nickel catalysis in the presence of a Lewis acid can achieve C4-selective alkylation of pyridine. researchgate.net

Diazotization and Sandmeyer-Type Reactions in Pyridine Synthesis

The Sandmeyer reaction is a classic transformation that converts an aryl amine into an aryl halide via an aryl diazonium salt intermediate. wikipedia.orgbyjus.com This method is particularly valuable for introducing substituents onto an aromatic ring that are not accessible by direct substitution methods. organic-chemistry.org

The process begins with the diazotization of an aminopyridine. The primary amino group reacts with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a pyridine diazonium salt. These salts are often unstable and are used immediately in the subsequent step. youtube.com

In the classic Sandmeyer reaction , the diazonium salt is treated with a copper(I) halide (CuCl or CuBr) or copper(I) cyanide (CuCN). wikipedia.orgbyjus.com The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, where a single-electron transfer from the copper(I) catalyst to the diazonium salt initiates the loss of dinitrogen gas and formation of a pyridyl radical. This radical then reacts with the copper(II) species to form the final halopyridine and regenerate the copper(I) catalyst. wikipedia.orgyoutube.com

This methodology can be applied to synthesize compounds like this compound from a corresponding aminopyridine precursor. For example, a 5-amino-4-chloro-2-methylpyridine could be diazotized and then treated with copper(I) bromide to install the bromine atom at the 5-position. nih.gov The Sandmeyer reaction provides a powerful and reliable route for the late-stage introduction of halogens into a pre-constructed pyridine core. byjus.comnih.gov

Process Optimization and Scalability Studies in the Synthesis of this compound Intermediates

The efficient and scalable synthesis of intermediates is crucial for the industrial production of this compound and its analogues. Process optimization studies often focus on improving reaction yields, simplifying purification procedures, and reducing costs.

Industrial Scale-Up Considerations and Challenges

Scaling up the synthesis of halogenated pyridines from the laboratory to an industrial setting presents several challenges. These include managing reaction exotherms, ensuring safe handling of hazardous reagents, and developing cost-effective purification methods.

A practical and scalable process for the synthesis of a key intermediate, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been developed starting from inexpensive dimethyl terephthalate. thieme-connect.com The six-step synthesis involves nitration, hydrolysis, hydrogenation, esterification, bromination, and a Sandmeyer reaction. thieme-connect.com Optimization of the bromination step involved screening various conditions, with the use of 1.22 equivalents of N-bromosuccinimide (NBS) at 0–10°C providing the best results. thieme-connect.com A key innovation in this process was the formation of a stable hydrochloride salt of an intermediate, which facilitated purification and handling on a large scale. thieme-connect.com The diazotization-Sandmeyer reaction was also optimized, achieving a 92% yield of the final product. thieme-connect.com This process was successfully scaled up to a 70 kg batch size with a total yield of 24%. thieme-connect.com

The table below outlines the optimized reaction conditions for key steps in the synthesis of a related halogenated aromatic intermediate, demonstrating the focus on yield and purity for industrial applications. thieme-connect.com

| Step | Reagents & Conditions | Yield |

| Bromination | 1.22 equiv. NBS, 0–10°C | High |

| Diazotization-Sandmeyer | 1.3 equiv. NaNO₂, 5°C | 92% |

This table illustrates optimized conditions for the synthesis of a key intermediate, highlighting the parameters critical for industrial scale-up. thieme-connect.com

Sustainable Synthesis Approaches for Halogenated Pyridines

The development of sustainable or "green" synthetic methods is a growing area of focus in chemical manufacturing. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

For the synthesis of pyridines in general, a thermo-catalytic process has been developed that uses renewable glycerol (B35011) and ammonia as starting materials over a zeolite catalyst. rsc.org This method offers a more sustainable alternative to traditional synthetic routes. Optimal conditions were found to be a reaction temperature of 550°C with an HZSM-5 catalyst, achieving a pyridine carbon yield of up to 35.6%. rsc.org

In the context of halogenated pyridines, research has explored more environmentally friendly reaction conditions. For example, the optimization of Suzuki coupling reactions for the synthesis of 2-methyl-4-phenylpyridine (B85350) derivatives utilized a mixed solvent system of water and 1,4-dioxane (B91453) (5:1) under microwave irradiation. researchgate.net This approach, using K₂CO₃ as the base and Pd(dppf)Cl₂ as the catalyst, resulted in a significant increase in yield (up to 81%) and represents a more efficient and greener methodology. researchgate.net

The use of ball milling is another sustainable technique being explored for the synthesis of functionalized pyridines. A metal-free, solvent-free method for the C-2 alkynylation of pyridine N-oxides has been developed using ball milling, which avoids the need for transition metal catalysts and high-energy sources. acs.org

Furthermore, the choice of reagents can significantly impact the sustainability of a process. A synthesis method for 4-chloro-3-methoxy-2-methylpyridine-N-oxide utilizes a phosphotungstic acid solution as a catalyst for the oxidation of 4-chloro-3-methoxy-2-methylpyridine (B28138) with hydrogen peroxide. patsnap.com This method is described as having mild reaction conditions, high safety, and high yield, with the significant advantage of no waste acid discharge, making it suitable for industrial production. patsnap.com

The table below summarizes different sustainable approaches for the synthesis of pyridine derivatives.

| Approach | Key Features | Example |

| Renewable Feedstocks | Utilizes biomass-derived starting materials. | Synthesis of pyridines from glycerol and ammonia. rsc.org |

| Green Solvents & Catalysts | Employs water as a solvent and efficient palladium catalysts under microwave conditions. | Suzuki coupling in water/1,4-dioxane. researchgate.net |

| Mechanochemistry | Avoids bulk solvents and transition metals through ball milling. | C-2 alkynylation of pyridine N-oxides. acs.org |

| Green Oxidants & Catalysts | Uses hydrogen peroxide as an oxidant with a recyclable catalyst, minimizing waste. | Oxidation using phosphotungstic acid and H₂O₂. patsnap.com |

This table provides an overview of various sustainable strategies being implemented in the synthesis of pyridine compounds.

Reactivity and Derivatization Chemistry of 5 Bromo 4 Chloro 2 Methylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 5-Bromo-4-chloro-2-methylpyridine is electron-deficient, a characteristic that is amplified by the presence of two electron-withdrawing halogen substituents (bromine and chlorine). This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the nitrogen atom (C2, C4, and C6). In this molecule, the chlorine atom at the C4 position and the bromine atom at the C5 position are the primary sites for such reactions. Generally, the C4 position is more activated towards nucleophilic attack than the C2 position, and the chloride is a better leaving group than bromide in many SNAr reactions.

Amination and Hydroxylation Reactions

The introduction of amino and hydroxyl groups onto the pyridine scaffold is a key transformation. While direct data for this compound is not abundant, the reactivity can be inferred from similar systems. For instance, in the related compound 5-bromo-2,4-dichloro-6-methylpyrimidine, reaction with ammonia (B1221849) results in the regioselective displacement of the C4-chloro substituent to form 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) as the main product. researchgate.net This selectivity is driven by the higher activation of the C4 position by the para-nitrogen atom. A similar outcome would be expected for this compound, where the C4-chloro atom would be preferentially displaced by ammonia or an amine to yield the corresponding 4-amino derivative.

Hydroxylation can be achieved by reacting the halopyridine with a strong base like sodium hydroxide, typically under heating. The more reactive C4-chloro position is the expected site of substitution, leading to the formation of 5-bromo-2-methyl-4-pyridone.

Palladium-Catalyzed Nucleophilic Substitutions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and versatile method for forming C-N bonds. These reactions are highly effective for coupling aryl halides with a wide range of amines. cmu.edu For this compound, both the C-Br and C-Cl bonds are potential reaction sites. The relative reactivity depends on the specific catalyst system (palladium precursor and phosphine (B1218219) ligand) employed. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings.

A typical Buchwald-Hartwig amination procedure involves heating the aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. chemspider.com For instance, the amination of 2-bromo-6-methyl pyridine has been successfully carried out using a [Pd₂(dba)₃]/BINAP catalyst system with NaOt-Bu as the base. chemspider.com When applying this to this compound, selective amination at the C5 position could likely be achieved under carefully controlled conditions, leaving the C4-chloro group intact for subsequent transformations. Conversely, catalyst systems specifically designed for activating aryl chlorides could favor reaction at the C4 position. cmu.edu

Table 1: Representative Palladium-Catalyzed Amination Conditions

| Aryl Halide Substrate | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Typical Conditions | Product Type | Citation |

|---|---|---|---|---|---|---|---|

| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOt-Bu | Toluene | 80°C, 4h | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |

| Generic Aryl Chloride | Primary/Secondary Amines | Pd(OAc)₂ / (o-biphenyl)PCy₂ | K₃PO₄ | DME | 100-110°C | Arylamine | cmu.edu |

| Generic Aryl Bromide | Benzylamine | Pd₂(dba)₃ / (o-biphenyl)P(t-Bu)₂ | NaOt-Bu | Toluene | 80°C | N-Benzylarylamine | cmu.edu |

Electrophilic Aromatic Substitution Patterns in Halogenated Pyridines

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, the basic nitrogen lone pair readily reacts with the acidic reagents (e.g., HNO₃/H₂SO₄ for nitration) used in EAS, leading to the formation of a pyridinium (B92312) ion. This positively charged species is even more strongly deactivated than the parent pyridine.

In this compound, the ring is further deactivated by the two electron-withdrawing halogen atoms. While the 2-methyl group is an activating, ortho-, para-directing substituent, its effect is insufficient to overcome the powerful deactivating effects of the nitrogen and the two halogens. The halogens themselves are deactivating but ortho-, para-directing. Considering the positions on the ring, C3 and C6 are the only available sites for substitution. The directing effects of the existing substituents are as follows:

2-methyl: Directs to C3 (ortho) and C5 (para, blocked).

4-chloro: Directs to C3 and C5 (ortho, C5 blocked).

5-bromo: Directs to C4 and C6 (ortho, C4 blocked).

Based on this analysis, the C3 position is the most electronically favored site for any potential EAS reaction, as it receives directing influence from the 2-methyl and 4-chloro groups. The C6 position is directed only by the 5-bromo substituent. However, due to the overwhelming deactivation of the ring, forcing an electrophilic substitution would require harsh reaction conditions and would likely result in low yields.

Directed Metalation Strategies and Halogen Dance Phenomena in Pyridine Chemistry

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. However, in polyhalogenated systems, a fascinating rearrangement known as the "halogen dance" can occur. whiterose.ac.ukclockss.org This base-catalyzed migration of a halogen atom is driven by the formation of a thermodynamically more stable organometallic intermediate. wikipedia.org

For a dihalopyridine, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can lead to deprotonation at a position adjacent to a halogen, which acts as a directing group. researchgate.net In the case of this compound, the most acidic proton is likely at the C6 position, being ortho to the bromine atom. Deprotonation would form a 6-lithiated species.

This initial kinetic product can then undergo a halogen dance. The lithiated intermediate can transfer its lithium atom to the more electronegative bromine atom of another molecule of the starting material, leading to a complex series of equilibria. This can result in the migration of the bromine atom to a different position on the ring. Studies on 2-chloro-3-bromopyridine have shown that deprotonation at C4 is the kinetic step, but at slightly higher temperatures, a halogen dance occurs to form the more stable 2-chloro-4-bromo-3-lithiopyridine as the thermodynamic product. nih.gov

By analogy, treating this compound with LDA could potentially lead to a rearranged product after quenching with an electrophile. The selectivity between simple deprotonation and the halogen dance pathway is highly dependent on factors like temperature, base, and solvent. wikipedia.orgnih.gov This phenomenon allows for the synthesis of polysubstituted pyridine isomers that are difficult to access through other methods.

Oxidative and Reductive Transformations of this compound Derivatives

The functional groups on this compound allow for selective oxidative and reductive transformations.

Oxidation: The pyridine nitrogen can be readily oxidized to the corresponding N-oxide. This is typically achieved using an oxidizing agent like hydrogen peroxide in glacial acetic acid or a peroxy acid such as m-chloroperbenzoic acid (mCPBA). For example, 5-bromo-2-methylpyridine (B113479) is converted to 5-bromo-2-methylpyridine N-oxide by heating with hydrogen peroxide in acetic acid. nih.gov Similarly, 4-chloro-3-methoxy-2-methylpyridine (B28138) can be oxidized to its N-oxide with hydrogen peroxide using a phosphotungstic acid catalyst. patsnap.com These N-oxides are valuable intermediates, as the N-oxide group alters the electronic properties of the ring, facilitating different substitution patterns.

Reduction: The halogen substituents can be removed via reduction. Catalytic hydrogenation, for instance over a palladium on carbon (Pd/C) catalyst with a base like sodium acetate, can be used to achieve dehalogenation. The C-Br bond is typically more easily reduced than the C-Cl bond, allowing for selective debromination under controlled conditions. The reduction of a bromine atom on a similar pyridine ring has been reported using lithium aluminum hydride or catalytic hydrogenation. Furthermore, if other reducible groups are present, such as a nitro group, they can often be selectively reduced without affecting the halogen atoms. For example, a nitro group on a pyridine ring can be reduced to an amine using Pd/C and hydrogen gas, leaving the ring intact. google.com

Table 2: Examples of Oxidative and Reductive Transformations

| Starting Material | Reagents | Transformation | Product | Citation |

|---|---|---|---|---|

| 5-Bromo-2-methylpyridine | H₂O₂, Acetic Acid | N-Oxidation | 5-Bromo-2-methylpyridine N-oxide | nih.gov |

| 4-Chloro-3-methoxy-2-methylpyridine | H₂O₂, Phosphotungstic Acid | N-Oxidation | 4-Chloro-3-methoxy-2-methylpyridine-N-oxide | patsnap.com |

| 5-Nitro-2-methylpyridine | H₂, Pd/C | Nitro Group Reduction | 5-Amino-2-methylpyridine | google.com |

| 5-Bromo-4-methyl-1-(2-methylpropoxy)pyridine | LiAlH₄ or H₂/Catalyst | Debromination (Reduction) | 4-Methyl-1-(2-methylpropoxy)pyridine |

Exploration of Novel Functional Group Interconversions

The C-Cl and C-Br bonds in this compound serve as versatile handles for a wide array of functional group interconversions (FGIs), making it a valuable platform for generating diverse chemical libraries.

Palladium-catalyzed cross-coupling reactions are a cornerstone of these transformations. Beyond the Buchwald-Hartwig amination (Section 3.1.2), Suzuki-Miyaura couplings can be used to form C-C bonds by reacting the halopyridine with boronic acids, and Sonogashira couplings can introduce alkyne moieties. The differential reactivity of the C-Br and C-Cl bonds allows for sequential, site-selective couplings.

The halogen dance phenomenon (Section 3.3) itself represents a powerful FGI strategy. By inducing halogen migration and trapping the resulting lithiated intermediate with various electrophiles (e.g., CO₂, aldehydes, alkyl halides), a new functional group can be installed at a position that was previously unfunctionalized, while simultaneously moving a halogen to a new location. clockss.orgresearchgate.net

Furthermore, the existing substituents can be converted into other functional groups. For example, the 2-methyl group can be a precursor to other functionalities. The synthesis of 5-Bromo-4-methylpyridine-2-carbonyl chloride demonstrates that this methyl group can be oxidized and converted into an acid chloride, a highly reactive group for further derivatization. synquestlabs.com Additionally, the halogen atoms can be converted into cyano groups via cyanide-free methods involving lithiation-borylation sequences followed by reaction with an oxazole-based masked cyanide source. researchgate.net These examples highlight the extensive synthetic possibilities originating from the this compound scaffold.

Advanced Spectroscopic Characterization Methodologies for 5 Bromo 4 Chloro 2 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 5-Bromo-4-chloro-2-methylpyridine. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the substitution pattern of the pyridine (B92270) ring. The chemical shifts, measured in parts per million (ppm), are highly sensitive to the electronic environment of each nucleus.

In the ¹H NMR spectrum of a related compound, 5-bromo-2-methylpyridine (B113479), characteristic signals include those for the methyl group protons and the aromatic protons on the pyridine ring. chemicalbook.com For this compound, the presence of the electron-withdrawing chloro and bromo substituents would further influence the chemical shifts of the remaining ring protons, causing them to appear at specific, predictable regions of the spectrum. The methyl group protons would likely appear as a singlet in a distinct upfield region.

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments within the molecule. youtube.com The carbon atoms directly bonded to the electronegative halogen atoms (bromine and chlorine) and the nitrogen atom will exhibit characteristic downfield shifts. oregonstate.edudocbrown.info The chemical shifts of the pyridine ring carbons are typically found in the aromatic region (approximately 125-170 ppm), with the exact values influenced by the positions of the substituents. oregonstate.eduresearchgate.net The methyl carbon, being in a less electronegative environment, will resonate at a significantly more upfield position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Pyridine Ring Protons | 7.0 - 8.5 |

| ¹H | Methyl Protons | 2.3 - 2.7 |

| ¹³C | Pyridine Ring Carbons | 120 - 160 |

| ¹³C | Carbon-Chlorine | ~150 |

| ¹³C | Carbon-Bromine | ~115 |

| ¹³C | Methyl Carbon | 15 - 25 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Quantitative NMR (qNMR) is a powerful, non-destructive method for determining the concentration and purity of a sample without the need for a calibration curve specific to the analyte. In the synthesis of this compound, qNMR can be employed to monitor the progress of the reaction by comparing the integrals of signals from the starting materials and the product. It can also be used to accurately determine the final yield of the purified product by integrating the characteristic signals of the compound against a certified internal standard of known concentration.

While ¹H and ¹³C NMR provide information about the chemical environments, two-dimensional (2D) NMR techniques are instrumental in establishing the precise connectivity of atoms within the this compound molecule. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. These correlations are crucial for unambiguously assigning the positions of the bromo, chloro, and methyl substituents on the pyridine ring. For instance, an HMBC correlation between the methyl protons and the C2 carbon of the pyridine ring would confirm the 2-methyl substitution.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and bonding arrangements within this compound. researchgate.net These methods are based on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to their vibrational modes.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the methyl group and the aromatic ring, C-N and C=C stretching vibrations of the pyridine ring, and the distinctive C-Cl and C-Br stretching vibrations. The C-Cl stretching vibration typically appears in the region of 750 cm⁻¹, while the C-Br stretch is found at a lower frequency, around 550 cm⁻¹.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| C-H Stretch (Aromatic) | 3000 - 3100 | FT-IR, FT-Raman |

| C-H Stretch (Methyl) | 2850 - 3000 | FT-IR, FT-Raman |

| C=C, C=N Stretch (Pyridine Ring) | 1400 - 1600 | FT-IR, FT-Raman |

| C-Cl Stretch | 700 - 800 | FT-IR |

| C-Br Stretch | 500 - 600 | FT-IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum will exhibit absorption bands corresponding to π → π* and n → π* transitions within the pyridine ring. The positions and intensities of these absorption maxima (λ_max) are influenced by the substituents on the ring. The presence of the halogen atoms and the methyl group will cause shifts in these transitions compared to unsubstituted pyridine. This technique is particularly useful for confirming the presence of the aromatic system and can be used for quantitative analysis based on the Beer-Lambert law.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of this compound. researchgate.net HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within a few parts per million), allowing for the unambiguous determination of the molecular formula. nih.govchemrxiv.org The expected molecular ion peak for this compound (C₆H₅BrClN) would be approximately 206.47 g/mol . The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would provide a clear signature for the presence of these halogens in the molecule.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Following an extensive search of publicly available scientific literature and crystallographic databases, no experimental single-crystal X-ray diffraction data for this compound could be located. Therefore, a detailed analysis of its solid-state molecular and crystal structure, including crystallographic data tables, cannot be provided at this time.

Elucidation of the crystal structure of this compound through X-ray crystallography would typically provide precise data on its three-dimensional arrangement in the solid state. This would include the determination of the crystal system, space group, and the dimensions of the unit cell. Furthermore, such an analysis would yield critical information regarding intramolecular bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule. Intermolecular interactions, such as halogen bonding or π-stacking, which govern the packing of the molecules within the crystal lattice, would also be identified. This empirical data is invaluable for computational modeling, understanding structure-property relationships, and for rational drug design and materials science applications.

Should the crystallographic data become available in the future, a complete analysis would be presented here.

The requested article requires in-depth, scientifically accurate data including energy values, orbital diagrams, and reactivity indices that are generated through specialized computational research. While general principles of computational chemistry and studies on related pyridine derivatives exist, applying such information would not adhere to the strict focus on "this compound" and would involve speculation.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail based on currently accessible information.

Applications of 5 Bromo 4 Chloro 2 Methylpyridine in Medicinal Chemistry Research

Strategic Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

5-Bromo-4-chloro-2-methylpyridine serves as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its utility is prominently highlighted in patent literature, where it is frequently employed as a starting material for molecules with significant therapeutic potential. The presence of both bromine and chlorine atoms allows for selective and differential reactivity in cross-coupling and nucleophilic substitution reactions, enabling the efficient assembly of the target API.

A notable application of this compound is in the synthesis of Gonadotropin-Releasing Hormone (GnRH) receptor antagonists. googleapis.comgoogle.comgoogle.comgoogle.com These antagonists are vital in the treatment of hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids. google.comgoogle.com The synthesis of these complex molecules often involves a multi-step process where the pyridine (B92270) core of this compound is elaborated with other cyclic and acyclic fragments. For instance, a patented method describes the synthesis of this compound from 5-Bromo-2-methyl-4-nitropyridine oxide as a key step in the pathway to produce novel GnRH antagonists. googleapis.com

Furthermore, the N-oxide derivative, this compound 1-oxide, is a key intermediate in the synthesis of inhibitors for the SH2 domain-containing protein tyrosine phosphatase-2 (SHP2). googleapis.com SHP2 is a significant target in oncology, as its dysregulation is implicated in various cancers. googleapis.com The use of this pyridine derivative underscores its importance in creating a diverse range of APIs targeting different biological pathways.

| Patent Reference | Therapeutic Target/Application | Role of this compound |

|---|---|---|

| US 8,507,536 B2 | Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists | Key building block for the synthesis of the antagonist molecules. googleapis.com |

| US 8,952,161 B2 | Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists | Intermediate in the synthesis of GnRH receptor antagonists for sex-hormone-related conditions. google.com |

| EP 4227307 A1 | SHP2 Inhibitors | The N-oxide derivative is used as a starting material for SHP2 inhibitors for cancer therapy. googleapis.com |

| US 2021/0094941 A1 | Antimalarial Agents | Listed as a chemical compound in the development of antimalarial hexahydropyrimidine (B1621009) analogues. google.com |

Synthesis of Pyridine-Based Kinase Inhibitors and Enzyme Modulators

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other enzyme modulators. This compound provides a valuable starting point for the synthesis of such compounds. The differential reactivity of the chloro and bromo substituents can be exploited to introduce various functionalities, leading to potent and selective inhibitors.

As mentioned, the N-oxide of this compound is a precursor for SHP2 inhibitors, which are a class of non-receptor protein tyrosine phosphatase inhibitors investigated for cancer treatment. googleapis.com Mutations in the gene encoding SHP2 are linked to several human cancers, making it a high-value target for drug development. googleapis.com

The versatility of this pyridine building block is further demonstrated by its inclusion in patents for other enzyme inhibitors. For example, it is mentioned in connection with RORγ (Retinoic acid receptor-related orphan receptor gamma) inhibitors, which have potential applications in treating autoimmune diseases. google.com Additionally, related pyridine N-oxide derivatives have been investigated as modulators of Protein Kinase C (PKC), suggesting that derivatives of this compound could also be explored for this target class.

Development of Antidiabetic Compounds, including SGLT2 Inhibitors

Based on the available search results, there is no direct evidence linking this compound as a direct precursor in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. While pyridine rings are a common feature in many pharmaceuticals, the specific substitution pattern of this compound does not appear in the primary synthetic routes of currently marketed SGLT2 inhibitors as described in the provided search results. The development of SGLT2 inhibitors like Dapagliflozin involves different halogenated aromatic starting materials. google.com

Investigation of Anticancer and Antimicrobial Activities of Derivatives

Derivatives of this compound have been investigated for their potential as both anticancer and antimicrobial agents. The development of SHP2 inhibitors from its N-oxide derivative for cancer therapy is a prime example of its application in oncology. googleapis.com The SHP2 enzyme is involved in signaling pathways that are critical for the proliferation and survival of cancer cells. googleapis.com Studies on related pyridine derivatives have also shown antiproliferative activity against various cancer cell lines, indicating the potential of this chemical family in oncology research.

In the realm of infectious diseases, this compound is listed in a patent for the development of novel antimalarial hexahydropyrimidine analogues. google.com This suggests its role as a scaffold for generating compounds with activity against Plasmodium falciparum, the parasite responsible for malaria. Furthermore, the structural features of halogenated pyridines are found in many compounds with antimicrobial properties. For instance, the related 2-pyridinethiol, 1-oxide is noted for its utility in antimicrobial applications due to the reactivity of its thiol group. This suggests that derivatives of this compound could be synthesized and tested for a broader range of antimicrobial activities.

Structure-Activity Relationship (SAR) Studies in Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, aiming to optimize the biological activity of a lead compound by making systematic modifications to its chemical structure. This compound is an excellent scaffold for SAR studies due to its multiple points for chemical modification. The bromine and chlorine atoms can be selectively replaced or used as handles for cross-coupling reactions (e.g., Suzuki, Stille couplings) to introduce a wide variety of substituents.

The patents for GnRH antagonists and SHP2 inhibitors implicitly describe SAR studies. googleapis.comgoogle.comgoogleapis.com By synthesizing a library of compounds where the groups attached to the pyridine core are varied, researchers can determine which functionalities lead to improved potency, selectivity, and pharmacokinetic properties. The ability to perform selective reactions at the 4- and 5-positions allows for a systematic exploration of the chemical space around the pyridine ring, providing crucial data for designing more effective drugs. The general applications in organic synthesis for pharmaceuticals and agrochemicals also point to its utility in creating diverse chemical libraries for screening and SAR analysis. cymitquimica.com

Pharmacokinetic and Pharmacodynamic Studies of Pyridine Analogues

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate are critical for its success. While specific experimental PK/PD data for this compound itself is limited, computational predictions for this molecule and its isomers are available. These predictions can guide the design of derivatives with more favorable drug-like properties.

Pharmacodynamics, which describes the mechanism of action of a drug, is inherently tied to the final API synthesized from this intermediate. For example, the pharmacodynamics of the GnRH antagonists derived from this compound would involve their binding affinity and antagonist activity at the GnRH receptor. google.com Similarly, for the SHP2 inhibitors, the key pharmacodynamic parameter would be their ability to inhibit the enzymatic activity of SHP2 and modulate downstream signaling pathways. googleapis.com

| Property | Predicted Value/Classification | Source |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | easycdmo.com |

| Blood-Brain Barrier (BBB) Permeation | Yes | easycdmo.com |

| P-glycoprotein (P-gp) Substrate | No (predicted) | ambeed.com |

| CYP1A2 Inhibitor | No | easycdmo.com |

| CYP2C19 Inhibitor | Yes | easycdmo.com |

| CYP2C9 Inhibitor | Yes | easycdmo.com |

| CYP2D6 Inhibitor | Yes | easycdmo.com |

| CYP3A4 Inhibitor | Yes | easycdmo.com |

Note: The data in Table 2 are based on computational predictions and may not reflect experimental results.

Applications of 5 Bromo 4 Chloro 2 Methylpyridine in Agrochemical Science

Building Block for Herbicides and Pesticides

5-Bromo-4-chloro-2-methylpyridine serves as a valuable precursor in the synthesis of various agrochemicals. chemimpex.com The presence of halogen atoms and a methyl group on the pyridine (B92270) ring enhances its reactivity and provides multiple points for chemical modification, allowing for the creation of a diverse range of active ingredients. chemimpex.com This versatility makes it an essential intermediate in the development of targeted and effective crop protection solutions. chemimpex.com

Design and Synthesis of Novel Crop Protection Agents Containing the Pyridine Moiety

The pyridine scaffold is integral to the design of many modern pesticides, and the strategic incorporation of this ring system can significantly enhance a compound's activity. agropages.com Methylpyridine derivatives, in particular, are instrumental in producing advanced pesticides, with many of these intermediates being fluorine-containing pyridine products. agropages.com The synthesis of these complex molecules often begins with more basic halogenated pyridines.

Research and patent literature describe various methods for synthesizing functionalized pyridines for agrochemical applications. For example, the synthesis of trifluoromethylpyridines, a key structural motif in many active ingredients, often starts from chlorinated pyridine precursors. nih.gov These processes highlight the importance of halogenated intermediates in building the final agrochemical product. The development of novel crop protection agents is an ongoing process, with a significant focus on compounds that offer improved efficacy and favorable environmental profiles. Halogenated compounds, including those derived from this compound, play a crucial role in this innovation. researchgate.net

Environmental Behavior and Ecotoxicological Profile of Agrochemical Derivatives

The environmental fate and ecotoxicological profile of pyridine-based agrochemicals are critical considerations in their development and use. Herbicides derived from pyridine, such as picloram, clopyralid (B1669233), and aminopyralid (B1667105), have been studied for their persistence, mobility, and effects on non-target organisms.

Persistence and Degradation:

Pyridine herbicides can exhibit significant persistence in the environment. Picloram, for example, is moderately to highly persistent in soil, with a field half-life ranging from 20 to 300 days. google.com Its degradation is primarily through microbial action and is influenced by factors such as soil organic matter. google.com Clopyralid is also moderately persistent in soils, with a half-life of 10 to 47 days, and its breakdown is mainly microbial. uni.lu Aminopyralid's persistence in soil is also moderate, with a half-life ranging from approximately 31.5 to 193 days, depending on soil type. researchgate.net The primary degradation pathway for these herbicides in soil is aerobic microbial metabolism. sigmaaldrich.com

Mobility and Leaching:

A key environmental concern with some pyridine herbicides is their potential for mobility and leaching into groundwater due to their high water solubility and poor adsorption to soil particles. google.com Picloram is known to be highly mobile and has been detected in groundwater in several states. google.com Similarly, clopyralid has a high risk of leaching to groundwater. sigmaaldrich.com The mobility of these compounds means they can be transported away from the application site via runoff or leaching, potentially impacting non-target areas. agropages.com

Ecotoxicity:

The ecotoxicological profiles of pyridine-based herbicides vary. Generally, they exhibit low toxicity to mammals, birds, and aquatic invertebrates. sigmaaldrich.comuni.lu For instance, aminopyralid is considered practically non-toxic to these organisms. sigmaaldrich.com However, these herbicides are, by design, phytotoxic to broadleaf plants. This can lead to concerns about their impact on non-target terrestrial plants through spray drift and runoff. google.com

Below is a table summarizing the environmental characteristics of some common pyridine herbicides:

| Herbicide | Soil Half-life | Primary Degradation | Mobility/Leaching Potential | Key Ecotoxicological Concern |

| Picloram | 20-300 days google.com | Microbial google.com | High google.com | Groundwater contamination google.com |

| Clopyralid | 10-47 days uni.lu | Microbial uni.lu | High sigmaaldrich.com | Impact on non-target broadleaf plants google.com |

| Aminopyralid | 31.5-193 days researchgate.net | Microbial sigmaaldrich.com | High | Impact on non-target broadleaf plants researchgate.net |

Emerging Research Frontiers and Future Prospects for 5 Bromo 4 Chloro 2 Methylpyridine

Potential in Advanced Material Sciences for Electronic and Optical Applications

The unique halogenated structure of 5-Bromo-4-chloro-2-methylpyridine makes it a promising candidate for the development of advanced materials with tailored electronic and optical properties. chemimpex.com Pyridine (B92270) derivatives are already recognized for their application in functional materials, including photovoltaics and dyes. nih.gov The incorporation of this compound into specialized polymers and coatings is an area of active research, with the goal of creating materials with enhanced durability and resistance to environmental factors. chemimpex.com

The specific arrangement of bromo, chloro, and methyl groups on the pyridine ring influences the molecule's electron distribution, which is a critical factor in designing materials for electronic and optical applications. This substitution pattern can be leveraged to fine-tune properties such as conductivity, light absorption, and emission spectra. For instance, its integration into the structure of Organic Light-Emitting Diodes (OLEDs) or conductive polymers could lead to new materials with improved performance and stability. While direct applications are still in exploratory stages, the potential for this compound to serve as a key building block in material science and nanotechnology is significant. chemimpex.com

Table 1: Physical and Chemical Properties of this compound and Related Isomers Note: Data is compiled from various chemical suppliers and databases. Properties can vary based on purity and measurement conditions.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|---|

| This compound | 1003711-85-0 | C₆H₅BrClN | 206.47 | Solid or liquid | N/A | 223.0±35.0 (Predicted) | 1.624±0.06 (Predicted) |

| 5-Bromo-2-chloro-4-methylpyridine | 778611-64-6 | C₆H₅BrClN | 206.47 | Clear pale yellow low melting solid | 25-31 | 239 | 1.624 (at 25 °C) |

| 4-Bromo-5-chloro-2-methylpyridine | 1211529-34-8 | C₆H₅BrClN | 206.47 | Solid or liquid | N/A | N/A | N/A |

Catalysis and Ligand Development Utilizing the Pyridine Scaffold

The pyridine nucleus is a cornerstone in coordination chemistry, widely used to form ligands for transition metal catalysts. nih.govacs.org The nitrogen atom's lone pair of electrons allows pyridine derivatives to act as Lewis bases, binding to metal centers and modulating their catalytic activity. acs.orgnih.gov The electronic properties of these ligands can be precisely tuned by adding substituents to the pyridine ring, which in turn influences the efficiency and selectivity of catalytic reactions. acs.orgnih.gov

This compound is a prime candidate for ligand development. The electron-withdrawing nature of the bromine and chlorine atoms, combined with the electron-donating methyl group, creates a distinct electronic environment that can stabilize metal complexes and enhance their performance in reactions like the Suzuki-Miyaura and Heck cross-couplings. acs.org These palladium-catalyzed reactions are fundamental in synthetic chemistry for creating carbon-carbon bonds, particularly in the manufacture of pharmaceuticals and complex organic molecules. nih.govacs.org

Research has shown that the functionalization of pyridine ligands with either electron-withdrawing or -donating groups leads to significant changes in the physicochemical properties and catalytic utility of their palladium(II) complexes. acs.orgnih.gov While the use of 2-substituted pyridines as nucleophilic partners in cross-coupling can be challenging (a phenomenon known as the "2-pyridyl problem"), developing ligands based on the this compound scaffold could offer new solutions to overcome these synthetic hurdles. nih.gov Its structure could be incorporated into more complex phosphine (B1218219) or N-heterocyclic carbene ligands to create robust and efficient catalysts for a wide range of chemical transformations. researchgate.net

Innovations in Sustainable Synthesis and Process Chemistry

The synthesis of highly functionalized pyridines is a key focus area for chemical process innovation, with an emphasis on developing more sustainable and efficient methods. dartmouth.edu Modern synthetic strategies are moving away from harsh conditions and towards greener alternatives that are more atom-economical and environmentally benign. researchgate.netorganic-chemistry.org

Innovations relevant to the synthesis of compounds like this compound include:

Direct C-H Functionalization: This atom-economical approach involves the direct conversion of a carbon-hydrogen bond on the pyridine ring into a new functional group, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net Recent advances have focused on achieving high regioselectivity, targeting specific positions on the pyridine ring under mild conditions using techniques like photocatalysis and transition-metal catalysis. nih.govresearchgate.net

Green Chemistry Approaches: The use of microwave-assisted synthesis has been shown to reduce reaction times and increase yields for pyridine derivatives. nih.gov Multicomponent reactions, where multiple starting materials are combined in a single step to form a complex product, represent another green strategy that improves efficiency and reduces waste. nih.gov

Novel Halogenation Techniques: Traditional halogenation of pyridines often requires harsh conditions. nih.gov New methods are being developed, such as using designed phosphine reagents that can be installed on the pyridine ring and subsequently displaced by a halide, allowing for the selective halogenation of complex molecules under milder conditions. nih.govresearchgate.net

These advanced synthetic methods are crucial for the cost-effective and environmentally responsible production of this compound and its derivatives on an industrial scale.

Expanding the Scope of Biological and Therapeutic Applications

Pyridine derivatives are among the most important scaffolds in medicinal chemistry, forming the core of countless therapeutic agents. nih.govresearchgate.netsciencepublishinggroup.com They are recognized for a vast range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. nih.govsciencepublishinggroup.com The unique substitution pattern of this compound makes it a highly valuable intermediate in the synthesis of new, biologically active molecules. chemimpex.com

The presence of halogen atoms is known to enhance the biological activity of many compounds. They can increase lipophilicity, improve membrane permeability, and participate in halogen bonding with biological targets. Research has indicated that polysubstituted and ring-fused pyridines often exhibit considerable antibacterial properties, including against multidrug-resistant strains like MRSA. nih.gov

The utility of this compound as a building block has been noted in the development of:

Antibacterial and Antifungal Agents: It serves as a key intermediate for creating novel compounds to combat microbial infections. chemimpex.com

Agrochemicals: It is used in the formulation of herbicides and pesticides, contributing to crop protection. chemimpex.com

Enzyme Inhibitors: Pyridine derivatives are widely explored as inhibitors for various enzymes, such as kinases, which are critical targets in cancer therapy. nih.gov

The continued exploration of derivatives synthesized from this compound is expected to yield new therapeutic candidates with high selectivity and limited side effects. ekb.eg

Predictive Modeling and High-Throughput Screening in Compound Discovery

Modern drug discovery and material science heavily rely on computational tools to accelerate the identification of promising new compounds. bcrcp.ac.in High-Throughput Screening (HTS) and predictive modeling are essential for navigating the vast chemical space and prioritizing molecules for synthesis and testing. nih.govbcrcp.ac.in

High-Throughput Screening (HTS): This automated process allows for the rapid testing of thousands to millions of compounds for activity against a specific biological target. bcrcp.ac.in HTS is used to identify initial "hits" from large compound libraries, which can then be optimized through further chemical modification. nih.gov A compound like this compound would be a valuable component of such libraries, either as a test compound itself or as a scaffold for generating a diverse set of derivatives.

Predictive Modeling: Before a compound is even synthesized, computational methods can predict its properties and potential activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a molecule with its biological activity. nih.govnih.gov By analyzing a series of related pyridine derivatives, researchers can build models that predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.govnih.gov

Molecular Docking: This technique simulates the interaction between a molecule and the three-dimensional structure of a biological target, such as an enzyme or receptor. nih.govacs.org Docking studies can predict how well a compound like this compound might bind to a specific protein, providing insights into its potential mechanism of action and helping to rationalize its biological activity. nih.govacs.org For example, studies on other pyridine derivatives have shown how different substituents affect binding energy and interactions with key amino acid residues in a protein's active site. acs.orgacs.org

Table 2: Conceptual Workflow for High-Throughput Screening in Drug Discovery

| Stage | Description | Key Activities |

|---|---|---|

| 1. Assay Development | Creating a robust and automatable test to measure a specific biological activity. | Target identification, reagent preparation, signal detection optimization. |

| 2. Library Screening | Testing a large collection of chemical compounds (a "library") using the developed assay. | Robotic liquid handling, incubation, reading results with plate readers. bcrcp.ac.in |

| 3. Data Analysis | Analyzing the screening data to identify "hits" - compounds showing the desired activity. | Statistical analysis, hit validation, exclusion of false positives. nih.gov |

| 4. Hit-to-Lead | Chemically modifying the initial hits to improve potency, selectivity, and drug-like properties. | Synthesis of analogues, Structure-Activity Relationship (SAR) studies, predictive modeling. nih.gov |

By employing these predictive and high-throughput methods, researchers can more efficiently explore the potential of this compound, accelerating its journey from a promising chemical intermediate to a component of novel materials and therapeutics.

常见问题

Q. What are the optimized synthetic routes for 5-bromo-4-chloro-2-methylpyridine, and how can reaction conditions be tailored to improve yield?

The synthesis of halogenated pyridines often involves sequential halogenation or cross-coupling reactions. For this compound, a plausible route starts with selective bromination/chlorination of a methylpyridine precursor. For example, stannous chloride in HCl has been used for nitro-group reduction in similar bromochloropyrimidine derivatives, yielding 90% after recrystallization . Key parameters to optimize include:

- Temperature control (e.g., cooling to 273 K to suppress side reactions).

- Solvent selection (e.g., acetonitrile for purification).

- Stoichiometric ratios of halogenating agents to avoid over-substitution.

Q. What analytical techniques are recommended for characterizing this compound?

Standard characterization involves:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and methyl group integration.

- High-resolution mass spectrometry (HRMS) for molecular weight validation (theoretical MW: 206.47 g/mol) .

- X-ray crystallography to resolve structural ambiguities, as demonstrated for related bromochloropyrimidines using SHELX programs .

Advanced Research Questions

Q. How can structural discrepancies in X-ray crystallography data for this compound be resolved?

Discrepancies in bond lengths or planarity (e.g., pyridine ring deviations) may arise from thermal motion or crystal packing. Use:

Q. How can competing regioselectivity in substitution reactions involving this compound be managed?

The bromine and chlorine substituents exhibit differing reactivities. To control regioselectivity:

- Nucleophilic aromatic substitution (SNAr) : Use bulky bases (e.g., LDA) to direct reactions to the less-hindered position.

- Transition-metal catalysis : Pd-mediated couplings (e.g., Suzuki) favor bromine substitution over chlorine due to bond dissociation energies .

- Computational modeling : DFT calculations predict activation barriers for competing pathways .

Q. What strategies address contradictory spectroscopic data (e.g., NMR splitting vs. computational predictions)?

Q. What safety protocols are critical for handling this compound in reactive environments?

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and fume hoods are mandatory due to acute toxicity (Oral LD₅₀: 300 mg/kg) .

- Waste management : Halogenated byproducts require segregation and neutralization (e.g., NaOH treatment) before disposal .

- Stability monitoring : Store at 0–6°C to prevent decomposition, as recommended for similar bromochloropyridines .

Data Contradiction Analysis

Q. How should researchers resolve conflicting melting point reports for this compound?

Reported mp ranges (e.g., 29–31°C vs. ambient decomposition) may stem from impurities or polymorphic forms. Mitigation steps:

- Recrystallization : Use acetonitrile or ethyl acetate for purity >97% .

- DSC/TGA analysis : Quantify thermal stability and phase transitions .

- Batch comparison : Verify CAS registry (e.g., 1003711-85-0) and supplier QC data .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。